molecular formula C6H8O5 B071225 1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- CAS No. 160816-87-5

1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)-

Cat. No.: B071225
CAS No.: 160816-87-5
M. Wt: 160.12 g/mol
InChI Key: YVVMFSJJRWQKLV-DMTCNVIQSA-N
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Description

Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique dioxolane ring structure, which imparts specific stereochemical properties that are crucial for its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method allows for high yield and stereoselectivity at room temperature. Another common method involves the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction of the appropriate aldehyde and hippuric acid in dry acetic anhydride catalyzed by acetate anion .

Industrial Production Methods

Industrial production of this compound often employs large-scale enantioselective synthesis techniques to ensure high purity and yield. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions of this compound are often carried out under mild conditions to preserve its stereochemistry. Solvents such as dichloromethane, ethanol, and tetrahydrofuran are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The dioxolane ring structure allows for precise binding to active sites of enzymes, influencing their activity and function. This compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring high stereoselectivity.

Properties

CAS No.

160816-87-5

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C6H8O5/c1-3-4(5(7)9-2)11-6(8)10-3/h3-4H,1-2H3/t3-,4+/m1/s1

InChI Key

YVVMFSJJRWQKLV-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)O1)C(=O)OC

SMILES

CC1C(OC(=O)O1)C(=O)OC

Canonical SMILES

CC1C(OC(=O)O1)C(=O)OC

Synonyms

1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)-

Origin of Product

United States

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